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Compound of Interest

Compound Name: 2-(Thiophen-2-yl)propanenitrile

Cat. No.: B2505520 Get Quote

Anwendungs- und Protokollhinweise zur Derivatisierung von 2-(Thiophen-2-yl)propannitril für

das biologische Screening

Abstrakt

Thiophen und seine Derivate sind wichtige Grundgerüste in der medizinischen Chemie und

kommen in zahlreichen von der FDA zugelassenen Medikamenten vor.[1][2] Das Molekül 2-

(Thiophen-2-yl)propannitril stellt einen vielseitigen Ausgangsstoff für die Synthese neuartiger

Verbindungen mit potenzieller biologischer Aktivität dar.[3] Die Nitrilgruppe ist ein wichtiger

Angriffspunkt für chemische Modifikationen und kann leicht in Amine, Amide und Carbonsäuren

umgewandelt werden, was die Erstellung einer Bibliothek verschiedener Derivate für das

Screening ermöglicht.[3][4] Diese Anwendungs- und Protokollhinweise beschreiben detaillierte

Verfahren zur Synthese von Amid-, Carbonsäure- und Amin-Derivaten von 2-(Thiophen-2-

yl)propannitril sowie Protokolle für ein erstes biologisches Screening-Panel zur Untersuchung

ihrer zytotoxischen, antimikrobiellen und antioxidativen Aktivitäten.

Synthetische Derivatisierung
Die Derivatisierung von 2-(Thiophen-2-yl)propannitril konzentriert sich auf die Umwandlung der

reaktiven Nitrilgruppe. Die folgenden Protokolle beschreiben die Synthese von drei primären

Derivaten: 2-(Thiophen-2-yl)propanamid, 2-(Thiophen-2-yl)propansäure und 2-(Thiophen-2-

yl)propan-1-amin.
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Abbildung 1: Synthese-Workflow für die Derivatisierung von 2-(Thiophen-2-yl)propannitril.

Protokoll: Synthese von 2-(Thiophen-2-yl)propanamid
(Partielle Hydrolyse)
Dieses Protokoll beschreibt die milde basische Peroxidhydrolyse eines Nitrils zu einem Amid.

[5]

Reagenzien und Materialien:

2-(Thiophen-2-yl)propannitril

Ethanol (EtOH)

Natriumhydroxid (NaOH)

Wasserstoffperoxid (H₂O₂, 30 % wässrige Lösung)

Destilliertes Wasser (DI H₂O)

Salzsäure (HCl, 1M)

Ethylacetat (EtOAc)

Gesättigte Natriumchloridlösung (Kochsalzlösung)
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Wasserfreies Magnesiumsulfat (MgSO₄)

Rundkolben, Magnetrührer, Rückflusskühler, Scheidetrichter

Verfahren:

1. Lösen Sie 2-(Thiophen-2-yl)propannitril (1 Äquiv.) in Ethanol in einem Rundkolben.

2. Fügen Sie eine 1M wässrige Lösung von NaOH (1.2 Äquiv.) hinzu.

3. Kühlen Sie die Mischung in einem Eisbad auf 0-5 °C ab.

4. Fügen Sie langsam und tropfenweise 30 %iges H₂O₂ (3 Äquiv.) hinzu, wobei die

Temperatur unter 10 °C gehalten wird.

5. Lassen Sie die Reaktion 1-2 Stunden bei Raumtemperatur rühren. Überwachen Sie den

Fortschritt mittels Dünnschichtchromatographie (DC).

6. Nach Abschluss der Reaktion neutralisieren Sie die Mischung vorsichtig mit 1M HCl.

7. Extrahieren Sie das Produkt dreimal mit Ethylacetat.

8. Waschen Sie die vereinigten organischen Phasen mit DI H₂O und anschließend mit

Kochsalzlösung.

9. Trocknen Sie die organische Phase über wasserfreiem MgSO₄, filtrieren Sie und

konzentrieren Sie das Filtrat im Vakuum.

10. Reinigen Sie das Rohprodukt durch Umkristallisation oder Säulenchromatographie.

Protokoll: Synthese von 2-(Thiophen-2-yl)propansäure
(Vollständige Hydrolyse)
Die vollständige saure Hydrolyse wandelt die Nitrilgruppe in eine Carbonsäure um.[3]

Reagenzien und Materialien:

2-(Thiophen-2-yl)propannitril
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Schwefelsäure (H₂SO₄, 50 % wässrige Lösung)

DI H₂O

Natriumbicarbonat (NaHCO₃, gesättigte Lösung)

Diethylether (Et₂O)

Wasserfreies Natriumsulfat (Na₂SO₄)

Ausrüstung wie in 1.1 beschrieben

Verfahren:

1. Geben Sie 2-(Thiophen-2-yl)propannitril (1 Äquiv.) und 50 %ige wässrige H₂SO₄ in einen

Rundkolben.

2. Erhitzen Sie die Mischung unter Rückfluss für 4-6 Stunden. Überwachen Sie die Reaktion

mittels DC.

3. Kühlen Sie die Reaktionsmischung auf Raumtemperatur ab und gießen Sie sie vorsichtig

in Eiswasser.

4. Extrahieren Sie das Produkt dreimal mit Diethylether.

5. Waschen Sie die vereinigten organischen Phasen mit DI H₂O und Kochsalzlösung.

6. Trocknen Sie die organische Phase über wasserfreiem Na₂SO₄, filtrieren Sie und

konzentrieren Sie sie im Vakuum, um die rohe Carbonsäure zu erhalten.

7. Reinigen Sie das Produkt bei Bedarf durch Umkristallisation.

Protokoll: Synthese von 2-(Thiophen-2-yl)propan-1-amin
(Reduktion)
Die Reduktion der Nitrilgruppe mit einem starken Hydrid-Reduktionsmittel ergibt ein primäres

Amin.[3]
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Reagenzien und Materialien:

2-(Thiophen-2-yl)propannitril

Lithiumaluminiumhydrid (LiAlH₄)

Wasserfreies Tetrahydrofuran (THF)

DI H₂O

NaOH (15 % wässrige Lösung)

Wasserfreies Natriumsulfat (Na₂SO₄)

Ausrüstung wie in 1.1 beschrieben, unter inerter Atmosphäre (Stickstoff oder Argon)

Verfahren:

1. Suspendieren Sie LiAlH₄ (1.5 Äquiv.) in wasserfreiem THF in einem trockenen

Rundkolben unter inerter Atmosphäre.

2. Kühlen Sie die Suspension auf 0 °C ab.

3. Fügen Sie eine Lösung von 2-(Thiophen-2-yl)propannitril (1 Äquiv.) in wasserfreiem THF

langsam und tropfenweise hinzu.

4. Nach der Zugabe erhitzen Sie die Mischung 2-4 Stunden unter Rückfluss. Überwachen

Sie die Reaktion mittels DC.

5. Kühlen Sie die Reaktion auf 0 °C ab und löschen Sie sie vorsichtig durch sequentielle

Zugabe von: (i) DI H₂O (X mL), (ii) 15 %iger wässriger NaOH (X mL) und (iii) DI H₂O (3X

mL), wobei X = Anzahl der Gramm LiAlH₄ ist.

6. Rühren Sie die Mischung 30 Minuten lang kräftig, bis sich ein weißer Niederschlag bildet.

7. Filtrieren Sie den Feststoff ab und waschen Sie ihn gründlich mit THF.

8. Konzentrieren Sie das Filtrat im Vakuum.
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9. Reinigen Sie das rohe Amin durch Destillation oder Säulenchromatographie.

Protokolle für das biologische Screening
Die neu synthetisierten Derivate werden auf ihre potenzielle biologische Aktivität untersucht.

Das Screening-Panel umfasst Assays zur Bewertung der Zytotoxizität, der antimikrobiellen

Aktivität und des antioxidativen Potenzials. Thiophen-Derivate sind für eine breite Palette von

pharmakologischen Wirkungen bekannt, darunter antimikrobielle, antivirale,

entzündungshemmende, antioxidative und zytotoxische Eigenschaften.[6][7]
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Abbildung 2: Workflow für das biologische Screening von Thiophen-Derivaten.
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Protokoll: Zytotoxizitäts-Assay (MTT-Assay)
Dieser kolorimetrische Assay misst die Zelllebensfähigkeit durch die Reduktion von MTT (3-

(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid) durch mitochondriale

Dehydrogenasen in metabolisch aktiven Zellen.[8]

Reagenzien und Materialien:

Menschliche Krebszelllinie (z. B. HeLa, A549)

Zellkulturmedium (z. B. DMEM) mit 10 % fötalem Rinderserum (FBS) und 1 % Penicillin-

Streptomycin

Testverbindungen (in DMSO gelöst)

MTT-Lösung (5 mg/ml in PBS)

Lösungsmittel (z. B. DMSO oder saurer Isopropanol)

96-Well-Platten, Mehrkanalpipetten, CO₂-Inkubator, Plattenleser (570 nm)

Verfahren:

1. Säen Sie Zellen in einer 96-Well-Platte mit einer Dichte von 5.000-10.000 Zellen/Well aus

und inkubieren Sie sie 24 Stunden bei 37 °C und 5 % CO₂.

2. Bereiten Sie serielle Verdünnungen der Testverbindungen in Kulturmedium vor.

3. Entfernen Sie das Medium aus den Wells und fügen Sie 100 µL der verdünnten

Verbindungen hinzu. Fügen Sie Kontrollen hinzu (nur Medium, Vehikelkontrolle mit DMSO

und eine Positivkontrolle mit einem bekannten Zytotoxin wie Doxorubicin).

4. Inkubieren Sie die Platte für 48 Stunden.

5. Fügen Sie 10 µL der MTT-Lösung zu jedem Well hinzu und inkubieren Sie weitere 2-4

Stunden, bis sich violette Formazan-Kristalle bilden.
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6. Entfernen Sie das Medium vorsichtig und fügen Sie 100 µL Lösungsmittel hinzu, um die

Kristalle aufzulösen.

7. Messen Sie die Extinktion bei 570 nm mit einem Plattenleser.

8. Berechnen Sie die prozentuale Zelllebensfähigkeit im Vergleich zur Vehikelkontrolle und

bestimmen Sie den IC₅₀-Wert (die Konzentration, die das Zellwachstum um 50 % hemmt).

Protokoll: Antimikrobieller Assay (Bestimmung der
minimalen Hemmkonzentration - MHK)
Die MHK wird als die niedrigste Konzentration eines antimikrobiellen Wirkstoffs definiert, die

das sichtbare Wachstum eines Mikroorganismus nach Inkubation über Nacht hemmt.[9]

Reagenzien und Materialien:

Bakterienstämme (z. B. Staphylococcus aureus ATCC 29213, Escherichia coli ATCC

25922)

Müller-Hinton-Bouillon (MHB)

Testverbindungen (in DMSO gelöst)

Positivkontrolle (z. B. Ciprofloxacin)

Sterile 96-Well-Platten, Spektralphotometer (600 nm)

Verfahren:

1. Bereiten Sie ein Bakterieninokulum vor, das auf eine Trübung von 0.5 McFarland-

Standard (ca. 1.5 x 10⁸ KBE/ml) eingestellt und dann in MHB verdünnt wird, um eine

Endkonzentration von 5 x 10⁵ KBE/ml in den Wells zu erreichen.

2. Fügen Sie 50 µL MHB zu allen Wells einer 96-Well-Platte hinzu.

3. Fügen Sie 50 µL der Testverbindung in der höchsten Konzentration zum ersten Well hinzu.
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4. Führen Sie eine zweifache serielle Verdünnung durch, indem Sie 50 µL von Well zu Well

über die Platte transferieren.

5. Fügen Sie 50 µL des verdünnten Bakterieninokulums zu jedem Well hinzu.

6. Fügen Sie Kontrollen hinzu: Positivkontrolle (Bakterien + Antibiotikum), Negativkontrolle

(Bakterien + Medium) und Sterilitätskontrolle (nur Medium).

7. Inkubieren Sie die Platte 18-24 Stunden bei 37 °C.

8. Bestimmen Sie die MHK visuell als die niedrigste Konzentration der Verbindung, bei der

kein sichtbares Wachstum auftritt.

Protokoll: Antioxidans-Assay (DPPH-Radikalfänger-
Assay)
Dieser Assay bewertet die Fähigkeit von Verbindungen, als Antioxidantien zu wirken, indem sie

das stabile freie Radikal 2,2-Diphenyl-1-picrylhydrazyl (DPPH) abfangen.[10][11]

Reagenzien und Materialien:

DPPH (2,2-Diphenyl-1-picrylhydrazyl)

Methanol oder Ethanol

Testverbindungen (in Methanol gelöst)

Positivkontrolle (z. B. Ascorbinsäure)

96-Well-Platten, Spektralphotometer (517 nm)

Verfahren:

1. Bereiten Sie eine 0.1 mM DPPH-Lösung in Methanol vor.

2. Bereiten Sie serielle Verdünnungen der Testverbindungen und der Ascorbinsäure in

Methanol vor.
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3. Geben Sie 100 µL jeder Verdünnung in die Wells einer 96-Well-Platte.

4. Fügen Sie 100 µL der DPPH-Lösung zu jedem Well hinzu.

5. Inkubieren Sie die Platte 30 Minuten im Dunkeln bei Raumtemperatur.

6. Messen Sie die Extinktion bei 517 nm.

7. Berechnen Sie die prozentuale Radikalfänger-Aktivität mit der Formel: % Aktivität =

[(A_kontrolle - A_probe) / A_kontrolle] x 100

8. Bestimmen Sie den IC₅₀-Wert (die Konzentration, die 50 % der DPPH-Radikale abfängt).

Datenpräsentation
Quantitative Daten aus den Synthese- und Screening-Experimenten sollten zur einfachen

Interpretation und zum Vergleich in Tabellen zusammengefasst werden.

Tabelle 1: Zusammenfassung der Syntheseergebnisse

Derivat-ID Struktur
Synthesemeth
ode

Ausbeute (%) Reinheit (%)

TPN-AMID
2-(Thiophen-2-
yl)propanamid

Partielle
Hydrolyse

78 >98

TPN-SÄURE
2-(Thiophen-2-

yl)propansäure

Vollständige

Hydrolyse
85 >99

| TPN-AMIN | 2-(Thiophen-2-yl)propan-1-amin | Reduktion | 65 | >97 |

Tabelle 2: Zusammenfassung der biologischen Aktivität

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 15 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2505520?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Derivat-ID
Zytotoxizität IC₅₀
(µM) [HeLa]

Antimikrobielle
MHK (µg/mL) [S.
aureus]

Antioxidans IC₅₀
(µM) [DPPH]

TPN-AMID >100 64 88

TPN-SÄURE 75.2 >128 >200

TPN-AMIN 23.5 16 45

Doxorubicin 0.8 N/A N/A

Ciprofloxacin N/A 0.5 N/A

| Ascorbinsäure | N/A | N/A | 15 |

(Hinweis: Die in den Tabellen dargestellten Daten sind hypothetisch und dienen nur zur

Veranschaulichung.)

Beispiel für die Visualisierung von Signalwegen
Wenn eine Verbindung, wie z.B. TPN-AMIN, eine signifikante zytotoxische Aktivität zeigt,

können weitere mechanistische Studien durchgeführt werden. Die Visualisierung des

potenziellen Zielsignalwegs ist für die Hypothesenbildung entscheidend. Viele Zytotoxine

induzieren Apoptose.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 15 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2505520?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extrinsischer Weg

Intrinsischer Weg
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TPN-AMIN (Hit)
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Mitochondriale
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Cytochrom c Freisetzung
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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